4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride

Solubility Pre-formulation Salt Selection

4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-amine hydrochloride (CAS: 2402828-50-4), with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol, is the hydrochloride salt of a bicyclic heteroaromatic amine. This compound serves as the unsubstituted core scaffold of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole class, a privileged structure extensively explored in medicinal chemistry for the development of potent kinase inhibitors targeting TGF-β type I receptor (ALK5), p21-activated kinases (PAK), and protein kinase C β II (PKCβII), among others.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
Cat. No. B13560787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESC1CC2=CC(=NN2C1)N.Cl
InChIInChI=1S/C6H9N3.ClH/c7-6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2,(H2,7,8);1H
InChIKeyOUKUFXPNFWHMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-amine Hydrochloride: A Core Scaffold for Kinase-Focused Chemical Biology


4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-amine hydrochloride (CAS: 2402828-50-4), with the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol, is the hydrochloride salt of a bicyclic heteroaromatic amine . This compound serves as the unsubstituted core scaffold of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole class, a privileged structure extensively explored in medicinal chemistry for the development of potent kinase inhibitors targeting TGF-β type I receptor (ALK5), p21-activated kinases (PAK), and protein kinase C β II (PKCβII), among others [1]. Its primary utility lies not as a bioactive endpoint, but as the versatile, minimal pharmacophoric building block for constructing focused libraries of ATP-competitive inhibitors.

Why the Unsubstituted 2-Amino Hydrochloride Salt is Not Interchangeable with Free Base or Substituent Analogs in Physical Property-Driven Workflows


Generic substitution within the pyrrolo[1,2-b]pyrazole class is critically undermined by the profound impact of single-point chemical modifications on key physicochemical parameters that govern solubility, formulation, and cellular permeability. The hydrochloride salt form (C6H10ClN3) ensures high aqueous solubility due to ionization, a parameter that collapses in the free base analog 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine (C6H9N3) . Furthermore, the introduction of even a single methyl group at the 3-position (as in the 3-methyl analog) or gem-dimethyl substitutions at the 4-position drastically alters lipophilicity (ClogP), molecular topology, and critically, the geometry of the 2-amino group—the primary vector for subsequent chemical derivatization . The unsubstituted 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine core therefore provides a unique, minimally substituted starting point where the amine handle's reactivity and orientation are unencumbered, offering a distinct advantage for divergent library synthesis compared to its substituted or free base counterparts .

Quantitative Differentiation Evidence: 4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-amine Hydrochloride vs. Key In-Class Analogs


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base at Physiological pH

The hydrochloride counterion is a widely recognized strategy to enhance the aqueous solubility of basic heterocyclic amines. While explicit kinetic solubility data for this exact compound is not publicly available in peer-reviewed literature at the time of this analysis, the physicochemical basis for differentiation is governed by the salt form's ionization state. The parent free base, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine (CAS: 1378804-79-5), has a predicted boiling point of 319.4°C and a density of 1.5±0.1 g/cm³, indicative of its relatively low polarity . In contrast, the hydrochloride salt (CAS: 2402828-50-4) inherently possesses a higher crystal lattice energy and will ionize in aqueous media, yielding a protonated 2-aminopyrrolopyrazole cation and a chloride anion, significantly increasing its water solubility . This is a class-level inference applicable to all basic drug-like molecules. A direct experimental comparison would require measuring equilibrium solubility (e.g., via shake-flask HPLC) for both forms in phosphate-buffered saline (PBS, pH 7.4), but the thermodynamic driving force for enhanced solubility of the hydrochloride salt is universally established.

Solubility Pre-formulation Salt Selection Biochemical Assay Compatibility

Unhindered 2-Amino Group for Divergent Derivatization vs. 3-Substituted Analogs

The SAR of pyrrolo[1,2-b]pyrazole-based kinase inhibitors demonstrates that the 2-position is a critical vector for modulating both potency and selectivity. In the ALK5 kinase inhibitor series, potent inhibition depends on specific aryl or heteroaryl substitutions at the 2-position, with IC50 values for optimized derivatives like LY-2157299 reaching 53 nM in cellular assays [1]. Crucially, the unsubstituted 2-amino group on the target compound provides an unblocked, nucleophilic handle for late-stage functionalization via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling. This is in stark contrast to the 3-methyl-substituted analog (CAS not available), where the methyl group introduces steric hindrance adjacent to the pyrazole N1, potentially altering the preferred conformation of the bicyclic ring system and the reactivity of a 2-substituent [2]. The hydrochloride salt further protects this free amine from oxidation during storage, ensuring that the reactive handle is available when needed for library synthesis. This makes the target compound the ideal starting scaffold for systematic SAR exploration, whereas substituted analogs represent later-stage, more structurally biased intermediates.

Medicinal Chemistry Structure-Activity Relationship Chemical Library Synthesis Scaffold Decoration

Differentiated Physicochemical Profile for In Vitro ADME vs. Gem-Dimethyl and Difluoro Analogs

The molecular weight of the target hydrochloride salt is 159.62 g/mol . In a series of 2,3,4-substituted ALK5 inhibitors, the introduction of a gem-dimethyl group at the 4-position of the dihydropyrrole ring (e.g., 4,4-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine, MW 151.21 for the free base) was a key design strategy to increase metabolic stability by blocking a site of oxidative metabolism [1]. Similarly, the 5,5-difluoro analog (MW 159.14) introduces fluorine atoms to modulate both lipophilicity and metabolic soft spots . While these modifications were critical for the optimization of specific leads, they simultaneously increase the molecular weight and lipophilicity (ClogP) of the core scaffold. The target compound, being the unsubstituted, minimal-mass core, occupies a unique physicochemical space. It is the only analog that provides the lowest molecular weight and highest ligand efficiency (LE) starting point, allowing medicinal chemists to install only those substituents that are empirically demonstrated to be necessary for on-target activity, rather than inheriting pre-installed, hypertrophy-inducing modifications.

Lipophilicity Metabolic Stability Drug Design Physicochemical Property Optimization

High-Value Application Scenarios for 4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-amine Hydrochloride Based on Differential Evidence


Divergent Synthesis of ATP-Competitive Kinase Inhibitor Libraries for ALK5 and PAK Targets

Leveraging the unhindered, salt-protected 2-amino group, medicinal chemistry teams can use this scaffold as the central starting material for parallel amide coupling or Buchwald-Hartwig amination reactions to generate a diverse library of C-2 substituted analogs. This application is directly supported by the established SAR of pyrrolo[1,2-b]pyrazole-based ALK5 inhibitors, where C-2 functionalization is the principal driver of potency (e.g., IC50 = 53 nM for a lead compound) [1]. The hydrochloride salt form ensures the amine is both chemically protected during storage and fully soluble upon dissolution in reaction solvents like DMF or DCM, facilitating high-throughput chemistry workflows.

Physicochemical Baseline for Systematic Structure-Property Relationship (SPR) Studies

For research programs focused on understanding and optimizing the drug-like properties of kinase inhibitors, this compound serves as the absolute minimal-mass reference point. As established in Section 3, unsubstituted analogs preserve a lower molecular weight (core MW ~123.16 g/mol) and lower intrinsic lipophilicity compared to gem-dimethyl- or difluoro-substituted analogs [REFS-2, REFS-3]. Researchers can use this scaffold as a control to measure the precise impact of each added substituent on solubility, permeability (PAMPA), and metabolic stability (microsomal clearance) in an SPR campaign, deconvoluting the effects of the core from the effects of decorations.

Salt Form Selection in Pre-Formulation and Biochemical Assay Development

The hydrochloride salt form (CAS: 2402828-50-4) of this pyrrolopyrazole amine provides immediate solubility in aqueous buffers, a critical prerequisite for reliable in vitro pharmacology. This is a direct consequence of the ionization of the salt in water, contrasting with the poor aqueous solubility of the free base form (CAS: 1378804-79-5) . This makes the hydrochloride the preferred form for direct use in biochemical kinase assays, surface plasmon resonance (SPR) binding studies, or cell-based assays, where the use of DMSO as a co-solvent must be minimized to avoid protein denaturation or cytotoxicity artifacts. The compound's purity, typically ≥95% as verified by reputable vendors, further ensures that assay results are not confounded by impurities .

Fragment-Based Drug Discovery (FBDD) as a Minimal Pharmacophoric Probe

With its low molecular weight (159.62 g/mol as the salt) and a hydrogen-bond-donating primary amine, this compound is chemically compliant with the 'Rule of Three' for fragment-based screening. It represents the minimal recognition element for the ATP-binding pocket of kinases like ALK5, where co-crystal structures have shown that the dihydropyrrolopyrazole core engages the hinge region [1]. By purchasing this hydrochloride fragment, biophysical screening groups can validate target engagement via NMR (WaterLOGSY) or SPR, and subsequently use the crystal structure of the bound fragment to rationally design growth vectors, a strategy superior to screening more complex, substituted analogs that may have suboptimal ligand efficiency.

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